molecular formula C16H10N2O4S B2551048 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892759-16-9

6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2551048
CAS No.: 892759-16-9
M. Wt: 326.33
InChI Key: GWVNKHCAGWHEJQ-UHFFFAOYSA-N
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Description

6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core, which is a derivative of coumarin, substituted with a methoxy group and a thiophen-2-yl-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a 3-(thiophen-2-yl)-1,2,4-oxadiazole intermediate, which is then coupled with a 6-methoxy-2H-chromen-2-one derivative under specific reaction conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the oxadiazole ring can produce amine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S/c1-20-10-4-5-12-9(7-10)8-11(16(19)21-12)15-17-14(18-22-15)13-3-2-6-23-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVNKHCAGWHEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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